molecular formula C11H12N2O2 B12856178 N-(5-methyl-4,5-dihydro-1,3-oxazol-2-yl)benzamide CAS No. 802321-46-6

N-(5-methyl-4,5-dihydro-1,3-oxazol-2-yl)benzamide

Cat. No.: B12856178
CAS No.: 802321-46-6
M. Wt: 204.22 g/mol
InChI Key: IXRPGGNHVRQKPO-UHFFFAOYSA-N
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Description

N-(5-methyl-4,5-dihydro-1,3-oxazol-2-yl)benzamide is a chemical compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a benzamide group attached to the oxazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-4,5-dihydro-1,3-oxazol-2-yl)benzamide typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at elevated temperatures (70–90 °C) followed by in-line quenching of residual HF . Another approach involves the use of Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane .

Industrial Production Methods

Industrial production of oxazoles, including this compound, often utilizes flow synthesis techniques. This method allows for the rapid and efficient production of oxazoles by continuously feeding reactants through a packed reactor containing commercial manganese dioxide . This approach improves safety and product purity compared to batch synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-4,5-dihydro-1,3-oxazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of oxazoles.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of substituted benzamides.

Mechanism of Action

The mechanism of action of N-(5-methyl-4,5-dihydro-1,3-oxazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-methyl-4,5-dihydro-1,3-oxazol-2-yl)benzamide is unique due to its specific oxazole ring structure and the presence of a benzamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

802321-46-6

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

N-(5-methyl-4,5-dihydro-1,3-oxazol-2-yl)benzamide

InChI

InChI=1S/C11H12N2O2/c1-8-7-12-11(15-8)13-10(14)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13,14)

InChI Key

IXRPGGNHVRQKPO-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C(O1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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